molecular formula C10H16ClNO B13451708 (2S)-4-phenoxybutan-2-aminehydrochloride

(2S)-4-phenoxybutan-2-aminehydrochloride

Katalognummer: B13451708
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: HTKIIXWBLHMGCM-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-4-phenoxybutan-2-aminehydrochloride is a chemical compound with a specific stereochemistry, indicating that it has a chiral center

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-phenoxybutan-2-aminehydrochloride typically involves the reaction of 4-phenoxybutan-2-amine with hydrochloric acid. The process begins with the preparation of 4-phenoxybutan-2-amine, which can be synthesized through a series of steps involving the reaction of phenol with butan-2-amine under specific conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-4-phenoxybutan-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanone, while reduction may produce butylamine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-4-phenoxybutan-2-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (2S)-4-phenoxybutan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-4-phenoxybutan-2-amine: The base form of the compound without the hydrochloride salt.

    4-phenoxybutan-2-amine: A similar compound without the specific stereochemistry.

    Phenoxybutane derivatives: Compounds with similar structures but different functional groups.

Uniqueness

(2S)-4-phenoxybutan-2-aminehydrochloride is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt also affects its solubility and stability, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C10H16ClNO

Molekulargewicht

201.69 g/mol

IUPAC-Name

(2S)-4-phenoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-9(11)7-8-12-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m0./s1

InChI-Schlüssel

HTKIIXWBLHMGCM-FVGYRXGTSA-N

Isomerische SMILES

C[C@@H](CCOC1=CC=CC=C1)N.Cl

Kanonische SMILES

CC(CCOC1=CC=CC=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.